4-Difluoromethyl-benzylamine hydrochloride
Overview
Description
4-Difluoromethyl-benzylamine hydrochloride is a useful research compound. Its molecular formula is C8H10ClF2N and its molecular weight is 193.62 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of 4-Difluoromethyl-benzylamine Hydrochloride is the perovskite film used in solar cells . The compound interacts with the film, specifically targeting defects on the surface and PbI2 clusters .
Mode of Action
this compound acts as an interfacial dopant for the perovskite film . It passivates the defects on the surface of the film and disperses PbI2 clusters through interaction with PbI2 . This interaction leads to significant changes in the film’s properties, enhancing its performance in solar cells .
Biochemical Pathways
It is known that the compound influences the formation and dispersion of pbi2 clusters in the perovskite film . This process likely involves complex chemical reactions and interactions at the molecular level.
Result of Action
The action of this compound results in an increase in the power conversion efficiency (PCE) of perovskite solar cells (PSCs) from 18.51% to 21.51% . Additionally, the compound improves the stability of the device, with unencapsulated devices maintaining over 85% of the initial PCE after 170 hours at 80% relative humidity (RH) .
Action Environment
Environmental factors, such as humidity, can influence the action, efficacy, and stability of this compound. For instance, the compound has been shown to maintain its effectiveness in high humidity environments (80% RH), suggesting it has good environmental stability .
Biochemical Analysis
Biochemical Properties
4-Difluoromethyl-benzylamine hydrochloride plays a crucial role in biochemical reactions, particularly in the modulation of enzyme activities. It interacts with several enzymes, including monoamine oxidases (MAOs) and cytochrome P450 enzymes. These interactions often involve the inhibition or activation of these enzymes, thereby influencing various metabolic pathways. For instance, this compound can inhibit MAOs, leading to increased levels of monoamine neurotransmitters, which are critical for mood regulation and other neurological functions .
Cellular Effects
The effects of this compound on cells are diverse and significant. It influences cell signaling pathways, gene expression, and cellular metabolism. In neuronal cells, it has been observed to enhance neurotransmitter levels by inhibiting their degradation. This compound also affects gene expression by modulating the activity of transcription factors and other regulatory proteins. Additionally, this compound can alter cellular metabolism by affecting the activity of metabolic enzymes, leading to changes in energy production and utilization .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It binds to the active sites of enzymes, either inhibiting or activating their functions. For example, its interaction with monoamine oxidases involves the formation of a stable complex that prevents the enzyme from degrading neurotransmitters. This binding interaction is crucial for its role in modulating neurotransmitter levels and influencing neurological functions .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. Its stability and degradation are important factors that influence its long-term effects on cellular functions. Studies have shown that this compound remains stable under standard laboratory conditions, but its activity can diminish over extended periods due to gradual degradation. Long-term exposure to this compound has been associated with sustained changes in cellular metabolism and gene expression, highlighting its potential for long-term biochemical studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it can enhance neurotransmitter levels and improve mood and cognitive functions. At high doses, it may exhibit toxic effects, including neurotoxicity and hepatotoxicity. These adverse effects are often dose-dependent, with higher doses leading to more pronounced toxicity. Understanding the dosage effects is crucial for determining the safe and effective use of this compound in research and therapeutic applications .
Properties
IUPAC Name |
[4-(difluoromethyl)phenyl]methanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9F2N.ClH/c9-8(10)7-3-1-6(5-11)2-4-7;/h1-4,8H,5,11H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVRJDURYHKFVTL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN)C(F)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClF2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 4-Difluoromethyl-benzylamine hydrochloride interact with lead iodide (PbI2) in the context of perovskite solar cells, and what are the downstream effects on device performance?
A1: The research paper [] demonstrates that this compound interacts with PbI2 during the perovskite precursor solution preparation. While the exact interaction mechanism isn't fully elucidated in the abstract, the presence of the compound leads to improved dispersion of PbI2 clusters. This improved dispersion likely results in a more homogenous perovskite film formation during the device fabrication process. The downstream effects of this interaction are a reported increase in both the efficiency and stability of the resulting perovskite solar cells.
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